molecular formula C9H14BrN3O B15169931 2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one CAS No. 646052-92-8

2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one

Cat. No.: B15169931
CAS No.: 646052-92-8
M. Wt: 260.13 g/mol
InChI Key: SEKZQNYFCBOCGH-UHFFFAOYSA-N
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Description

2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one is a synthetic organic compound that features a bromine atom, a triazole ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), radical initiators.

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of alcohol derivatives.

    Cyclization: Formation of complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,4-dimethyl-1-(1H-imidazol-1-yl)pentan-3-one: Similar structure but with an imidazole ring instead of a triazole ring.

    2-Bromo-4,4-dimethyl-1-(1H-pyrazol-1-yl)pentan-3-one: Similar structure but with a pyrazole ring instead of a triazole ring.

Uniqueness

2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

646052-92-8

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

2-bromo-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pentan-3-one

InChI

InChI=1S/C9H14BrN3O/c1-9(2,3)8(14)7(10)4-13-6-11-5-12-13/h5-7H,4H2,1-3H3

InChI Key

SEKZQNYFCBOCGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(CN1C=NC=N1)Br

Origin of Product

United States

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